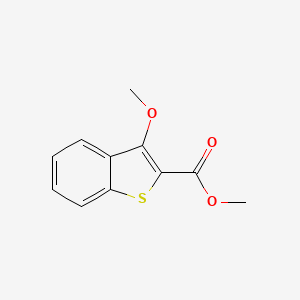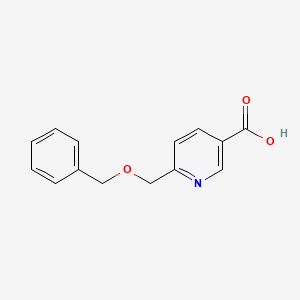
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a benzyloxymethyl group attached to the nicotinic acid structure. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various fields, including medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid typically involves the introduction of a benzyloxymethyl group to the nicotinic acid structure. One common method is the alkylation of nicotinic acid with benzyloxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves multi-step synthesis processes. These processes are optimized for high yield and purity, and may include steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions: 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in nicotinic acid derivatives can be reduced to amines.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxymethyl group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines.
科学的研究の応用
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases.
Pathways Involved: It may influence pathways related to lipid metabolism, oxidative stress, and inflammation. The exact mechanisms are still under investigation, but it is believed to modulate the activity of key enzymes and receptors involved in these processes.
類似化合物との比較
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
Nicotinamide: Another derivative of nicotinic acid, commonly used in skincare and as a dietary supplement.
6-Methylnicotinic Acid: A similar compound with a methyl group instead of a benzyloxymethyl group.
Uniqueness: 6-(phenylmethoxymethyl)pyridine-3-carboxylic acid is unique due to the presence of the benzyloxymethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
6-(phenylmethoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c16-14(17)12-6-7-13(15-8-12)10-18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17) |
InChIキー |
KOTCMRWLHYFTRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate](/img/structure/B8721135.png)
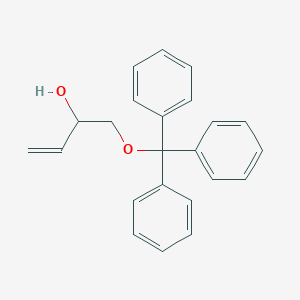
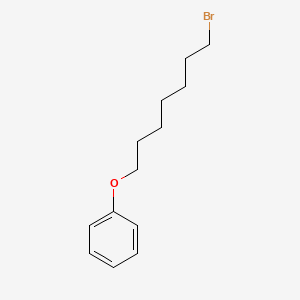
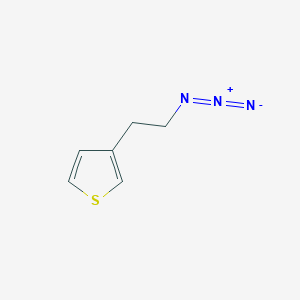
![Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8721152.png)
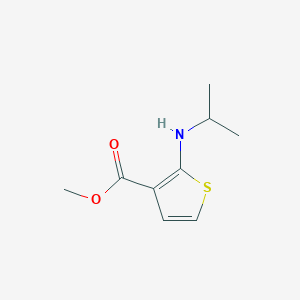
![1-(benzenesulfonyl)-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8721163.png)

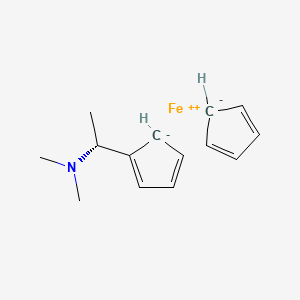
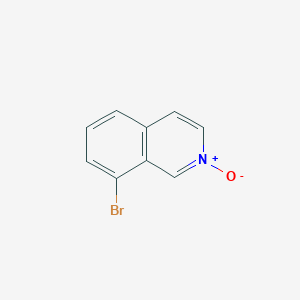
![5-Bromo-1-cyclopropyl-7-methoxy-1H-benzo[d]imidazole](/img/structure/B8721237.png)
![2-[[5-(Hydroxymethyl)-2-furanylmethyl]thio]ethanamine](/img/structure/B8721245.png)
